4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
4-(Ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a 6-methylbenzothiazole moiety linked to a phenyl group and an ethanesulfonyl substituent. This compound belongs to a broader class of sulfonamide- and benzothiazole-containing molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-3-30(27,28)19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-13-4-15(2)14-21(20)29-23/h4-14H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBZYUVEATUACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Benzothiazole to the Phenyl Ring: This step involves the coupling of the benzothiazole derivative with a phenyl ring, often through a Suzuki or Heck coupling reaction.
Introduction of the Ethanethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of small molecules with biological macromolecules like proteins and DNA.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with aromatic amino acids in the active site of enzymes, while the ethanesulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Sulfonyl Group Modifications
Ethanesulfonyl vs. Azepanesulfonyl :
The compound 4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)thiazol-2-yl]benzamide () replaces the ethanesulfonyl group with a bulkier azepane ring. This substitution likely reduces membrane permeability but may enhance target specificity due to increased steric hindrance.- Ethanesulfonyl vs. Lauroyl/Benzoyl: N4-Lauroylsulfathiazole () and N4-Benzoylsulfathiazole () feature long-chain acyl groups instead of sulfonyl substituents.
Benzothiazole-Linked Derivatives
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide () shares the 6-methylbenzothiazole core but replaces the ethanesulfonyl group with a 3-methylbutoxy side chain. This alkoxy group may reduce electronegativity compared to sulfonyl, altering binding affinity in enzyme assays .
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide () introduces chloro and nitro groups, which increase electron-withdrawing effects. Such substitutions often correlate with enhanced antimicrobial or anticancer activity but may compromise solubility .
Structural-Activity Relationships (SAR)
Sulfonyl Group Size : Smaller sulfonyl groups (e.g., ethanesulfonyl) favor improved solubility and target penetration compared to bulky analogs (e.g., azepanesulfonyl) .
Benzothiazole Core : The 6-methylbenzothiazole moiety is conserved across multiple analogs, suggesting its critical role in scaffold stability and π-π stacking interactions with target proteins .
Biological Activity
4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.55 g/mol. The compound features a sulfonamide group and a benzothiazole moiety, which are crucial for its biological activity.
Structural Formula
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This specific compound has shown promising results in various biological assays.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. It demonstrated notable inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 200 µg/mL against different strains, suggesting its potential as an antibacterial agent .
- Antifungal Activity : The compound also showed antifungal properties against strains like Candida albicans and Aspergillus niger, with comparable MIC values to standard antifungal agents .
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the interactions between the sulfonamide group and bacterial enzymes may inhibit essential metabolic pathways. Further studies using binding assays and cellular models are necessary to clarify these mechanisms.
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives:
- Study on Antibacterial Properties : A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Screening : Another investigation focused on antifungal activity where several benzothiazole derivatives were screened against fungal strains. The results indicated that certain derivatives had potent antifungal effects, with MIC values lower than those of conventional antifungal drugs .
Summary of Findings
The following table summarizes the biological activities observed in various studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
